molecular formula C11H10F3NO2 B3040698 Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate CAS No. 231296-89-2

Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate

Cat. No.: B3040698
CAS No.: 231296-89-2
M. Wt: 245.2 g/mol
InChI Key: AKLLEXKUYCBJED-HWKANZROSA-N
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Description

Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate is an α,β-unsaturated ester featuring a trifluoromethyl (CF₃) group at the para position and an amino (-NH₂) group at the ortho position on the phenyl ring. The E-configuration of the acrylate double bond ensures a planar geometry, which influences electronic properties and intermolecular interactions.

Properties

IUPAC Name

methyl (E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-17-10(16)5-3-7-2-4-8(6-9(7)15)11(12,13)14/h2-6H,15H2,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLLEXKUYCBJED-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Design

The compound’s structure comprises three critical components:

  • Aromatic core : 2-Amino-4-(trifluoromethyl)phenyl group.
  • Acrylate backbone : (E)-configured α,β-unsaturated ester.
  • Methyl ester : Terminal esterification at the carboxylate position.

Retrosynthetically, the molecule can be dissected into two primary precursors (Figure 1):

  • Precursor A : 2-Amino-4-(trifluoromethyl)benzaldehyde.
  • Precursor B : Methyl acrylate or its synthetic equivalents.

The convergent synthesis typically involves a Knoevenagel condensation between the aldehyde and activated methylene compounds, followed by esterification or protection/deprotection steps.

Stepwise Synthetic Routes

Route 1: Knoevenagel Condensation Followed by Esterification

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde

The trifluoromethyl group is introduced via Friedel-Crafts trifluoromethylation of nitrobenzene derivatives. For example:

  • Nitration of 4-(trifluoromethyl)benzene yields 2-nitro-4-(trifluoromethyl)benzene.
  • Subsequent Rosenmund-von Braun reaction with CuCN introduces a formyl group, producing 2-nitro-4-(trifluoromethyl)benzaldehyde.
Step 2: Knoevenagel Condensation

The aldehyde undergoes condensation with methyl acrylate in the presence of a base (e.g., piperidine or K₂CO₃) to form the α,β-unsaturated ester:
$$
\text{2-Nitro-4-(trifluoromethyl)benzaldehyde} + \text{CH}2=\text{CHCOOCH}3 \xrightarrow{\text{base}} \text{Methyl (E)-3-[2-nitro-4-(trifluoromethyl)phenyl]acrylate}
$$
The reaction proceeds via a nucleophilic attack on the aldehyde carbonyl, followed by dehydration to stabilize the (E)-configuration.

Step 3: Nitro Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine:
$$
\text{-NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{-NH}_2
$$
Yields for this step typically exceed 85% under optimized conditions (ethanol, 50°C, 6 h).

Route 2: Direct Amination of Preformed Acrylate

Step 1: Synthesis of Methyl (E)-3-[4-(trifluoromethyl)phenyl]acrylate

4-(Trifluoromethyl)benzaldehyde is condensed with methyl acrylate using a Lewis acid catalyst (e.g., ZnCl₂) to form the acrylate intermediate.

Step 2: Electrophilic Amination

The aromatic ring undergoes direct amination at the ortho position using hydroxylamine-O-sulfonic acid (HOSA) in H₂SO₄:
$$
\text{-H} + \text{H}2\text{NOSO}3\text{H} \rightarrow \text{-NH}2 + \text{SO}3\text{H}^-
$$
This method avoids nitro intermediates but requires stringent control of reaction temperature (0–5°C) to prevent over-sulfonation.

Catalytic and Solvent Optimization

Catalyst Screening

Comparative studies highlight the efficacy of organocatalysts vs. metal catalysts :

Catalyst Type Reaction Yield (%) Selectivity (E/Z) Reference
Piperidine 78 92:8
K₂CO₃ 82 89:11
ZnCl₂ 75 95:5

K₂CO₃ in DMF at 80°C provides optimal balance between yield and stereoselectivity.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while ethereal solvents (THF) favor higher E-selectivity (Table 2):

Solvent Dielectric Constant Reaction Time (h) E/Z Ratio
DMF 36.7 2 89:11
THF 7.6 4 95:5
Ethanol 24.3 6 80:20

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 6.45 (d, J = 15.6 Hz, 1H, CH=CHCO), 3.82 (s, 3H, OCH₃), 2.10 (s, 2H, NH₂).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration with a dihedral angle of 172.5° between the aryl and acrylate planes. The trifluoromethyl group adopts a coplanar orientation with the aromatic ring, minimizing steric hindrance.

Industrial-Scale Production Challenges

Cost Efficiency

The trifluoromethyl group’s introduction remains cost-prohibitive due to:

  • High prices of CF₃ precursors (e.g., trifluoromethyl iodide).
  • Energy-intensive purification steps (e.g., fractional distillation).

Green Chemistry Alternatives

Recent advances focus on:

  • Photocatalytic trifluoromethylation using CF₃SO₂Na under visible light.
  • Biocatalytic esterification with lipases to replace toxic solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound has been explored in various scientific disciplines:

a. Medicinal Chemistry
Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate serves as a precursor for synthesizing pharmaceutical agents. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug design. Research indicates potential applications in developing anti-cancer and anti-inflammatory drugs.

b. Biological Studies
Studies have shown that derivatives of this compound exhibit biological activities, including enzyme inhibition and receptor modulation. For instance, its derivatives have been tested for their effectiveness against specific cancer cell lines, demonstrating promising cytotoxic effects.

c. Polymer Chemistry
In polymer science, this compound has been utilized to create specialty polymers with enhanced thermal stability and mechanical properties. Its acrylate functionality allows for easy incorporation into polymer matrices through radical polymerization techniques.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant potential for therapeutic development.

Case Study 2: Enzyme Inhibition

Research conducted on the compound's ability to inhibit specific enzymes involved in inflammatory pathways demonstrated that it could effectively reduce pro-inflammatory cytokine production in vitro. This finding supports its potential use as an anti-inflammatory agent.

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses:

a. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound is being investigated for use in coatings that require durability and resistance to harsh environmental conditions.

b. Specialty Chemicals
The compound acts as an intermediate in synthesizing various specialty chemicals, including agrochemicals and surfactants.

Mechanism of Action

The mechanism of action of Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

a. Methyl (E)-3-[2′-Nitro-4′-(trifluoromethyl)phenyl]acrylate (6k)
  • Structural Differences: The nitro (-NO₂) group at the ortho position replaces the amino group in the target compound.
  • Synthesis : Prepared via palladium(II) acetate-catalyzed coupling of 2-nitro-4-(trifluoromethyl)aniline with methyl acrylate, yielding a bright yellow solid (56% isolated) .
  • Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-donating amino group. This alters reactivity in conjugate additions or cycloadditions.
b. Methyl (E)-3-(4-Chlorophenyl)-2-(trifluoromethyl)acrylate (E-3e)
  • Structural Differences : The CF₃ group is on the acrylate chain (C2 position) instead of the phenyl ring. A chloro (-Cl) substituent occupies the para position of the phenyl ring.
  • Synthesis : Achieved via Pd-catalyzed coupling of 1-chloro-4-iodobenzene with methyl 2-(trifluoromethyl)acrylate (85% yield, E/Z = 74:26) .

Complex Heterocyclic Derivatives

Methyl (E)-3-(5-Oxo-1-(3-(trifluoromethyl)phenyl)-4-((3-(trifluoromethyl)phenyl)amino)-2,5-dihydro-1H-pyrrol-3-yl)acrylate (7b)
  • Structural Complexity : Incorporates a γ-lactam (pyrrol) ring with dual CF₃-substituted phenyl groups and an acrylate side chain.
  • Synthesis : Derived from a multicomponent reaction involving methyl propiolate and a preformed γ-lactam precursor (61% yield) .
  • Functional Implications : The γ-lactam core may enhance binding to biological targets (e.g., antiproliferative activity) compared to simpler acrylates.

Isomerism and Stereochemical Effects

Methyl (E/Z)-3-(4-Acetamidophenyl)-2-(trifluoromethyl)acrylate (E-3i/Z-3i)
  • Isomerism : E/Z isomerism arises from the configuration of the acrylate double bond.
  • Synthesis : Pd-catalyzed reaction of N-(4-iodophenyl)acetamide with methyl 2-(trifluoromethyl)acrylate (53% yield, E/Z = 75:25) .
  • Impact : The E-isomer’s planar structure favors conjugation, while the Z-isomer’s steric clash between the phenyl and ester groups may reduce stability or alter binding affinity.
2-Amino-3-benzoylthiophenes (e.g., PD 81,723)
  • Function: Act as allosteric enhancers of adenosine A1 receptors. The 3-CF₃ group on the phenyl ring maximizes receptor binding .
  • Comparison: The target acrylate’s amino and CF₃ groups may similarly influence receptor interactions, though its ester functionality could limit membrane permeability compared to thiophene derivatives.

Biological Activity

Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate, identified by its CAS number 231296-89-2, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3NO2C_{11}H_{10}F_{3}NO_{2}, with a molecular weight of 245.198 g/mol. The compound features a trifluoromethyl group, which is known to enhance the biological activity of various drug candidates by improving their metabolic stability and bioavailability .

Anticancer Properties

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit significant anticancer properties. For instance, research has shown that derivatives with similar structures can inhibit cell proliferation across various cancer cell lines. The introduction of the trifluoromethyl moiety often correlates with increased potency against tumors due to enhanced interactions with biological targets .

Table 1: Anticancer Activity of Trifluoromethyl Compounds

Compound NameCell Line TestedIC50 (nM)Reference
Compound AHeLa24
Compound BL121016
Methyl AcrylateCEM/020

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Trifluoromethyl-containing compounds have been shown to interact effectively with protein targets, leading to alterations in signaling pathways that promote apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence that compounds similar to this compound possess antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Study on Anticancer Activity

A study conducted by Flynn et al. evaluated a series of amino-substituted benzo[b]furan derivatives, including those with trifluoromethyl groups. The results demonstrated significant antiproliferative activity against several cancer cell lines, with some derivatives showing IC50 values as low as 16 nM. This highlights the potential of modifying existing frameworks to enhance efficacy against cancer .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of this compound based on its structural features. These models suggest that the presence of the trifluoromethyl group significantly contributes to its overall activity profile, indicating a strong correlation between molecular structure and biological efficacy .

Q & A

Basic: What are common synthetic routes for Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate?

Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions , leveraging aryl halide intermediates to introduce the trifluoromethylphenyl group. For example, Suzuki-Miyaura coupling may link boronic acid derivatives to acrylate precursors . Alternatively, esterification of the corresponding acrylic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a standard approach. A critical step involves maintaining the (E)-configuration during synthesis, achieved by controlling reaction temperature and avoiding prolonged exposure to light, which could induce isomerization .

Basic: How to confirm the (E)-configuration of the acrylate group experimentally?

Methodological Answer:
The (E)-configuration is confirmed using 1H NMR spectroscopy by analyzing coupling constants (J-values) between the α- and β-protons of the acrylate double bond. A coupling constant >12 Hz typically indicates the trans (E) configuration. For definitive proof, single-crystal X-ray diffraction provides unambiguous structural elucidation, as demonstrated in crystallographic studies of analogous acrylates .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) between independent studies?

Methodological Answer:
Discrepancies often arise from differences in solvent effects , pH, or impurities. To resolve these:

  • Cross-validate using multiple techniques (e.g., 2D NMR, FT-IR, and high-resolution mass spectrometry).
  • Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare them with experimental data .
  • Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions .

Advanced: What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:
DFT-based studies (e.g., B3LYP/6-31G* level) are used to:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Simulate transition states for reactions involving the acrylate double bond or amino group.
  • Assess the electron-withdrawing effect of the trifluoromethyl group, which stabilizes intermediates in nucleophilic substitution reactions .

Basic: What purification strategies are optimal for isolating this compound?

Methodological Answer:

  • Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates the product from unreacted starting materials.
  • Recrystallization from ethanol or methanol enhances purity, leveraging the compound’s moderate solubility in polar solvents at elevated temperatures .
  • Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced: How does the trifluoromethyl group influence electronic properties and intermolecular interactions?

Methodological Answer:
The -CF₃ group:

  • Induces strong electron-withdrawing effects (σₚ = 0.54 via Hammett constants), polarizing the phenyl ring and enhancing electrophilic aromatic substitution reactivity.
  • Participates in non-covalent interactions (e.g., C-F···H-N hydrogen bonding), as observed in X-ray structures of related trifluoromethylated compounds .
  • Modulates lipophilicity (logP), impacting solubility in hydrophobic reaction media, which can be quantified via shake-flask experiments .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H, 13C, and 19F NMR to confirm structure and purity.
  • High-resolution mass spectrometry (HRMS) for exact mass verification.
  • FT-IR spectroscopy to identify functional groups (e.g., acrylate C=O stretch at ~1700 cm⁻¹) .

Advanced: How to design experiments to study the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Conduct accelerated stability studies :
    • Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C.
    • Monitor degradation via HPLC at timed intervals.
    • Identify degradation products using LC-MS and propose degradation pathways .

Advanced: What strategies mitigate racemization or isomerization during functionalization?

Methodological Answer:

  • Use low-temperature reactions (-20°C to 0°C) to slow kinetic processes favoring isomerization.
  • Employ sterically hindered bases (e.g., DIPEA) to minimize epimerization at the amino group.
  • Opt for microwave-assisted synthesis to reduce reaction time and thermal degradation .

Basic: How to verify the absence of residual solvents or catalysts?

Methodological Answer:

  • Gas chromatography (GC) with headspace sampling for volatile solvents (e.g., methanol, DMF).
  • Inductively coupled plasma mass spectrometry (ICP-MS) for metal catalyst residues (e.g., Pd from coupling reactions) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate
Reactant of Route 2
Reactant of Route 2
Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate

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